(3E)-N-[4-(dimethylamino)phenyl]-3-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-[4-(DIMETHYLAMINO)PHENYL]-3-{[2-(2-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE: is a complex organic compound with a unique structure that includes a dimethylamino group, a methoxyphenoxy group, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-[4-(DIMETHYLAMINO)PHENYL]-3-{[2-(2-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dimethylamino phenyl derivative, followed by the introduction of the methoxyphenoxy group through a nucleophilic substitution reaction. The final step involves the formation of the acetamido group through an amidation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-[4-(DIMETHYLAMINO)PHENYL]-3-{[2-(2-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or methoxyphenoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
(3E)-N-[4-(DIMETHYLAMINO)PHENYL]-3-{[2-(2-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (3E)-N-[4-(DIMETHYLAMINO)PHENYL]-3-{[2-(2-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar methoxyphenyl group, used in organic synthesis and pharmacology.
Heparinoid Compounds: Structurally similar compounds with anticoagulant properties, derived from marine organisms.
Uniqueness
(3E)-N-[4-(DIMETHYLAMINO)PHENYL]-3-{[2-(2-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H26N4O4 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
(3E)-N-[4-(dimethylamino)phenyl]-3-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C21H26N4O4/c1-15(13-20(26)22-16-9-11-17(12-10-16)25(2)3)23-24-21(27)14-29-19-8-6-5-7-18(19)28-4/h5-12H,13-14H2,1-4H3,(H,22,26)(H,24,27)/b23-15+ |
InChI Key |
GDNOOPJQVQJKEJ-HZHRSRAPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=CC=C1OC)/CC(=O)NC2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC=C1OC)CC(=O)NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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